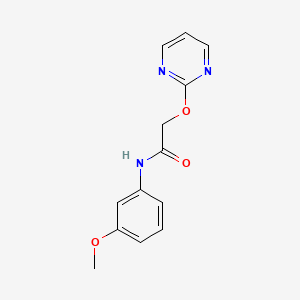
N-(3-methoxyphenyl)-2-(pyrimidin-2-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxyphenyl)-2-(pyrimidin-2-yloxy)acetamide, also known as MPAA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyrimidine derivatives and has been found to have various biological activities.
Scientific Research Applications
Radioligand Imaging
A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to N-(3-methoxyphenyl)-2-(pyrimidin-2-yloxy)acetamide, have been reported as selective ligands of the translocator protein (18 kDa), which is significant in radioligand imaging. Specifically, DPA-714 and its derivatives have been synthesized and used for in vivo imaging using positron emission tomography, highlighting the potential of related compounds in radioligand synthesis and imaging applications (Dollé et al., 2008).
Adenosine Receptor Antagonism
Research on methoxyaryl substitution on N-(2,6-diarylpyrimidin-4-yl)acetamide scaffolds, which are structurally similar to this compound, has led to the development of novel ligands with potent and selective antagonistic profiles for the A3 adenosine receptor. These findings suggest potential applications in modulating A3 adenosine receptor activities (Yaziji et al., 2013).
Anticancer Applications
In the quest for new anticancer agents, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, a compound related to this compound, have been synthesized and tested for their anticancer activity. These compounds have shown appreciable cancer cell growth inhibition, indicating their potential in cancer treatment applications (Al-Sanea et al., 2020).
Antimicrobial Agents
A variety of compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial properties. These compounds have demonstrated significant antimicrobial activities, suggesting potential applications in combating microbial infections (Chaudhari et al., 2020).
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-pyrimidin-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-18-11-5-2-4-10(8-11)16-12(17)9-19-13-14-6-3-7-15-13/h2-8H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWFDWVUCLGNIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2886058.png)
amino}acetic acid](/img/structure/B2886061.png)
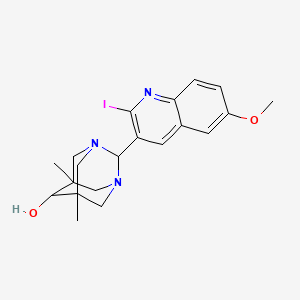
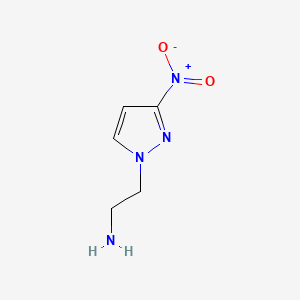
![2-(4-nitrobenzoyl)-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)hydrazinecarboxamide](/img/structure/B2886066.png)
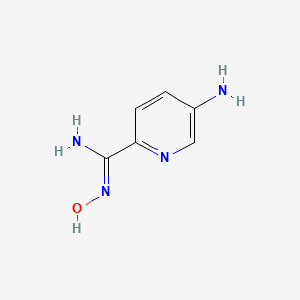
![N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2886068.png)
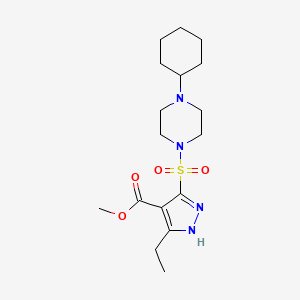

![Ethyl 2-[2-[2-(3-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2886074.png)
![2-(2-Chlorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2886075.png)


![5-[3-(Azidomethyl)azepan-1-yl]-5-oxopentanoic acid](/img/structure/B2886079.png)